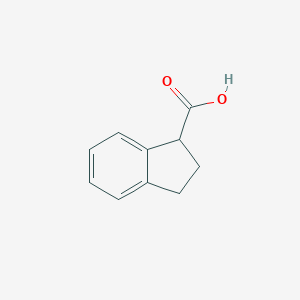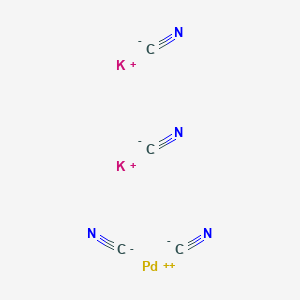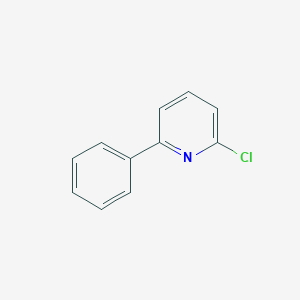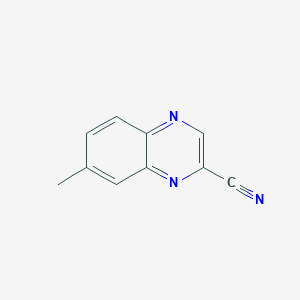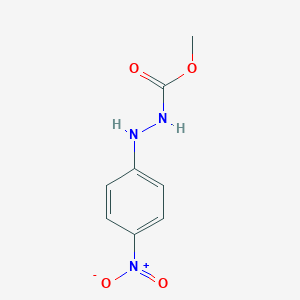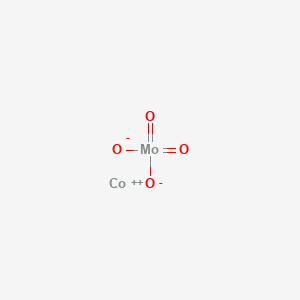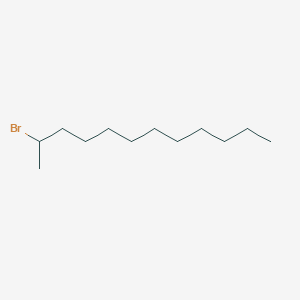
2-Bromododecane
Overview
Description
2-Bromododecane is a type of organic compound that falls under the category of bromoalkanes. This compound is notable for its applications in organic synthesis and serves as an intermediate in the synthesis of various chemicals.
Synthesis Analysis
2-Bromododecane can be synthesized using different methods. One method involves the reaction of potassium bromide, a by-product of synthesizing 2-hydroxy-4-n-dodecyloxybenzophenone and n-dodecyl alcohol, with concentrated sulfuric acid acting as a catalyst. Optimal conditions have been identified to achieve high yields up to 92.5% without detecting significant by-products (Heng, 2007).
Another method uses byproduct hydrobromic acid from the 1-bromoadamantane process, demonstrating similar high yields and purity levels when n-dodecyl alcohol is utilized (Heng, 2007).
Molecular Structure Analysis
The molecular structure of bromo-organic compounds like 2-Bromododecane plays a crucial role in their reactivity and application in organic synthesis. Specific analysis of molecular structures related to 2-Bromododecane was not provided, but general principles involve investigating the stereochemistry and electronic properties which influence their reactivity and utility in chemical reactions (Saikia et al., 2016).
Chemical Reactions and Properties
Bromo compounds, including 2-Bromododecane, are extensively used in organic synthesis. They are involved in bromination, cohalogenation, oxidation, and other types of chemical transformations. Their reactivity is largely determined by the bromine atom, which can be substituted or involved in radical reactions (Saikia et al., 2016).
Physical Properties Analysis
The physical properties of 2-Bromododecane, such as boiling point, density, and refractive index, can be derived from its molecular structure and are essential for handling and application in chemical processes. Although specific values for 2-Bromododecane were not detailed, these properties typically include its phase at room temperature, solubility in organic solvents, and volatility.
Chemical Properties Analysis
2-Bromododecane's chemical properties, such as reactivity with nucleophiles, potential for dehydrobromination, and behavior in radical reactions, categorize it as a valuable intermediate in organic synthesis. Its utility is reflected in its ability to form various organic compounds and participate in multiple types of chemical reactions (Saikia et al., 2016).
Scientific Research Applications
Synthesis of Organic Compounds : 2-Bromododecane is utilized in synthesizing organic compounds like 1-Bromododecane and other derivatives, as shown in the studies on the synthesis of 1-Bromododecane using different methods (J. Heng, 2007) (J. Heng, 2007).
Role in Radical Reduction Reactions : 2-Bromododecane can be involved in radical reduction reactions, as evidenced by research using tri-2-furylgermane for the radical reduction of organic halides, including 1-bromododecane (Tomoaki Nakamura et al., 2001).
Phase Transfer Catalysis : It is used in the phase transfer catalytic synthesis of compounds like 2-hydroxy-4-dodecyloxybenzophenone, showcasing its utility in catalytic processes (W. Min, 2010).
Studies in Material Science : 2-Bromododecane has applications in material science, particularly in the study of "Willowlike" thermotropic dendrimers (V. Percec et al., 1994).
Toxicological Research : Research on solvents containing 2-bromopropane, a related compound, highlighted the hazardous effects on reproductive and hematopoietic health in workers, which underscores the importance of safety in handling such chemicals (Y. Kim et al., 1996).
Thermodynamics and Combustion Studies : The enthalpies of formation of 1-bromododecane and related compounds have been studied, providing valuable data for thermodynamic calculations (G. Stridh, 1976).
Epigenetic Research : In the study of bromodomain and extra-terminal domain proteins, related compounds like bromodomain inhibitors have been evaluated, indicating the potential use of 2-Bromododecane in epigenetic signaling (S. Piha-Paul et al., 2019).
Analytical Chemistry and Environmental Science : Studies on oil droplet coalescence have used bromododecane to understand the interactions and stability of oil droplets, relevant in environmental science and analytical chemistry (T. Boyson et al., 2007).
Safety And Hazards
2-Bromododecane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
2-bromododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25Br/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUUCQVKMWBSRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927848 | |
| Record name | 2-Bromododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromododecane | |
CAS RN |
13187-99-0, 13287-02-0 | |
| Record name | 2-Bromododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13187-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013187990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13187-99-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




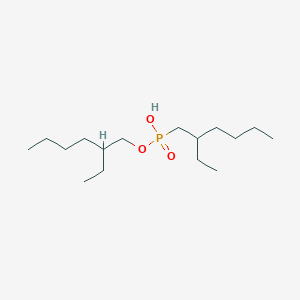

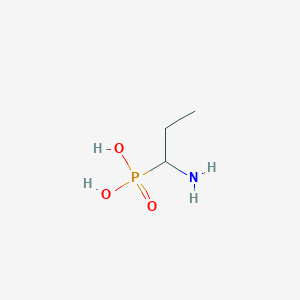
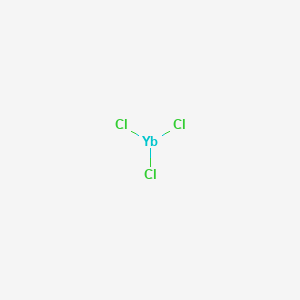
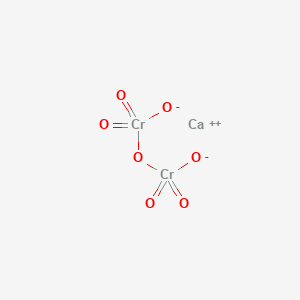

![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
